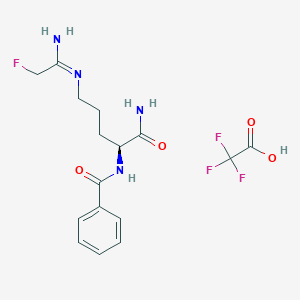

F-Amidine (trifluoroacetate salt)

Description

Overview of Amidine Functional Groups and their Chemical Nature

Amidines are a class of organic compounds characterized by the functional group RC(NR')NR''R''', where R can be hydrogen or an organic substituent. wikipedia.org They are structurally related to amides (RC(O)NR₂) and can be considered their imine derivatives. wikipedia.org The simplest member of this class is formamidine, HC(=NH)NH₂. wikipedia.org

Amidines are classified based on the substitution pattern on the nitrogen atoms. The nitrogen atom single-bonded to the central carbon is the 'amino' nitrogen, while the double-bonded nitrogen is the 'imino' nitrogen. The structure of an amidine features a carbon-nitrogen double bond (C=N) and a carbon-nitrogen single bond (C-N). sphinxsai.com This arrangement allows for resonance delocalization. The lone pair of electrons on the amino nitrogen can be delocalized onto the imino nitrogen, creating a zwitterionic resonance structure. This resonance contributes to the stability of the amidine group and influences its chemical reactivity. youtube.comyoutube.com The C-N single bond in amidines has partial double bond character, making it shorter than a typical amine C-N bond. sphinxsai.comchemistrytalk.org

A defining characteristic of amidines is their high basicity. They are significantly more basic than amides and are among the strongest of all uncharged or unionized bases. wikipedia.orgunacademy.com In contrast, amides are generally considered non-basic in aqueous solutions because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, which makes it less available for protonation. organicchemexplained.comunizin.orglibretexts.org

Protonation of an amidine occurs on the sp²-hybridized imino nitrogen atom. wikipedia.org This is because the resulting positive charge in the conjugate acid, known as an amidinium ion, can be effectively delocalized across both nitrogen atoms through resonance. wikipedia.orgunacademy.comstackexchange.com This delocalization results in a highly stabilized cation where the two C-N bonds become equivalent in length, a feature that does not have a parallel in protonated amides. wikipedia.orgunacademy.comresearchgate.net The pKa values for the conjugate acids of most simple alkylamines are in the range of 10-11, whereas for amidinium ions, they are typically around 12-13, indicating that amidines are stronger bases. unizin.orgstackexchange.comlibretexts.org

Historical Context and Evolution of Amidine Research

The study of amidines has a long history, with one of the most classical methods for their synthesis, the Pinner reaction, first being described in 1877. nih.gov This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid to form an imidoester (a Pinner salt), which is then reacted with ammonia (B1221849) or an amine to yield the amidine. wikipedia.orgscielo.br Over the decades, research has led to the development of numerous other synthetic routes. These include the direct amination of nitriles using Lewis acid catalysts, the reaction of dimethylformamide acetal (B89532) with primary amines, and the addition of organolithium reagents to diimines. wikipedia.orgsemanticscholar.orgorganic-chemistry.org More contemporary methods involve metal-catalyzed reactions, such as copper-catalyzed multicomponent couplings of alkynes, amines, and sulfonamides, and silver-catalyzed four-component reactions. organic-chemistry.orgorganic-chemistry.org The evolution of these synthetic methodologies has expanded the accessibility and structural diversity of amidine compounds for various research applications. semanticscholar.orgacs.org

General Importance of Amidine-Containing Compounds in Contemporary Chemical and Biological Research

Amidine-containing compounds are of significant interest due to their utility as synthetic building blocks and their prevalence as key structural motifs (pharmacophores) in biologically active molecules. semanticscholar.orgrsc.org

The reactivity of the amidine functional group makes these compounds valuable precursors in organic synthesis. semanticscholar.org They serve as versatile building blocks for constructing a wide variety of heterocyclic compounds, which are themselves important in materials science and medicinal chemistry. sphinxsai.comsemanticscholar.org For instance, amidines can be used to synthesize various nitrogen-containing rings, including three-, four-, and five-membered heterocycles. semanticscholar.org They also participate in named reactions and can be converted into other functional groups, highlighting their synthetic utility. semanticscholar.orgtaylorandfrancis.com

The amidine moiety is recognized as a critical pharmacophore in medicinal chemistry, present in a wide array of therapeutic and investigational agents. rsc.orgrsc.orgdrugbank.com Its ability to form a charged, delocalized amidinium ion at physiological pH allows for strong ionic interactions with biological targets such as enzymes and receptors. sphinxsai.com

Amidine-based compounds have been developed as inhibitors for various enzymes, including BACE1 for Alzheimer's disease and sphingosine (B13886) kinases. nih.govnih.gov They are also found in agents developed to combat intracellular parasites like Leishmania and Trypanosoma. nih.gov

A notable area of research is the development of amidine-containing inhibitors for Protein Arginine Deiminases (PADs). caymanchem.com The compound at the center of this article, F-Amidine, is a prominent example. F-Amidine is an inhibitor of PAD enzymes, which catalyze the conversion of arginine to citrulline in proteins. caymanchem.comnih.gov This post-translational modification is implicated in the pathology of various diseases, including rheumatoid arthritis and certain cancers. nih.govnih.gov F-Amidine acts as an irreversible inactivator of PADs, particularly selective for PAD1 and PAD4, by covalently modifying a cysteine residue in the enzyme's active site. caymanchem.comnih.gov Research has shown that F-Amidine is cytotoxic to several cancer cell lines, including HL-60, MCF-7, and HT-29. caymanchem.com Its potent and specific activity makes it a valuable chemical probe for studying PAD function and a lead compound for developing new therapies. nih.gov

Utility as Ligands in Coordination Chemistry and Catalysis

Amidines, upon deprotonation, form amidinato anions, which are highly versatile ligands in coordination and organometallic chemistry. researchgate.net These ligands have been successfully used to stabilize a wide range of metals across the periodic table in various oxidation states. researchgate.netsphinxsai.com Their popularity stems from their electronic and steric tunability, which allows for the precise modulation of the properties of the resulting metal complex. researchgate.net This control is crucial for designing catalysts with specific activity and selectivity. rsc.orgnih.govrsc.org For instance, amidinato ligands have been instrumental in the development of catalysts for polymerization reactions and the hydrogenation of ketones. rsc.orgnih.gov

A key feature of amidinato ligands is their ability to bind to a metal center in a bidentate fashion. fiveable.melibretexts.org The two nitrogen atoms of the N-C-N fragment chelate the metal, forming a stable four-membered ring. purdue.edunih.gov This chelation, often referred to as the "chelate effect," results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. fiveable.me

The binding can occur in several modes, but the most common is a symmetric η²-coordination where the metal-nitrogen bond lengths are nearly equal. This bidentate coordination creates a structurally robust framework, which is advantageous in catalysis as it prevents ligand dissociation that could lead to catalyst deactivation. nih.govrsc.org Both monodentate and bidentate coordination modes have been observed, with density functional theory (DFT) calculations showing a significantly higher bonding energy for bidentate coordination. nih.govrsc.org

The properties of metal complexes containing amidinato ligands can be systematically modified by altering the substituents on the ligand scaffold. This tunability is a cornerstone of modern catalyst and materials design. researchgate.netacs.org

Steric Tuning: The steric bulk of the substituents on the nitrogen atoms (and to a lesser extent, the central carbon) dictates the environment around the metal center. acs.orgresearchgate.net Increasing the size of these groups can protect the metal from unwanted side reactions, influence the coordination number, and control the access of substrates to the catalytic site, thereby enhancing selectivity. nih.govrsc.org

Electronic Tuning: The electronic properties of the ligand are modulated by the inductive and resonance effects of its substituents. Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the N-aryl or C-alkyl fragments alters the electron density on the nitrogen donor atoms. rsc.orgrsc.org This, in turn, influences the electron density at the metal center, affecting its redox potential and Lewis acidity. For example, introducing electron-withdrawing substituents can increase the electrophilicity of the metal center, which has been shown to boost catalytic activity in certain polymerization reactions. rsc.org

The presence of a fluorine atom in the F-Amidine structure is particularly significant. Fluorine is the most electronegative element, and its incorporation into a ligand scaffold imparts unique properties. nsf.govnih.gov The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the molecule and the donor strength of the nitrogen atoms. nih.gov This electronic perturbation can fine-tune the reactivity of the metal center to which it is coordinated. nsf.govnih.gov Furthermore, the C-F bond is exceptionally strong, which can enhance the thermal and oxidative stability of the resulting metal complex. nsf.govnih.gov

| Ligand Feature | Tuning Method | Consequence for Metal Complex |

| Steric Properties | Varying size of N-substituents (e.g., methyl to cyclohexyl) | Controls coordination sphere, substrate access, and complex stability. acs.orgresearchgate.net |

| Electronic Properties | Adding EWGs (e.g., -F, -Cl) or EDGs (e.g., -OCH₃) to substituents | Modulates electron density at the metal center, affecting catalytic activity and redox properties. rsc.orgnih.gov |

Table 2: General Principles of Tuning Amidinato Ligand Properties.

Emerging Applications beyond Traditional Fields

While amidines have a traditional role as synthetic intermediates, their unique properties are paving the way for applications in advanced materials and novel catalytic systems. researchgate.netnih.gov

One emerging area is their use in the stabilization of metal nanoparticles (MNPs). Ligands are crucial for stabilizing MNPs and regulating their catalytic performance. nih.govrsc.org Zwitterionic amidinates have been shown to be effective ligands for platinum nanoparticles used in hydrogenation catalysis. nih.govrsc.org The strong binding of the amidinate to the nanoparticle surface provides stability, while the tunability of the ligand's electronic properties allows for the modulation of the catalyst's activity. nih.govrsc.org

Furthermore, amidine-containing compounds are being explored for their potential in combating antimicrobial resistance (AMR). nih.gov Researchers are modifying existing antimicrobial agents by incorporating the amidine moiety to enhance their pharmacological properties and overcome resistance mechanisms. nih.gov In materials science, the ability of amidinato ligands to form stable and versatile complexes is being leveraged to create coordination polymers and metal-organic frameworks (MOFs) with tailored electronic and magnetic properties. rsc.org The systematic substitution on the amidine linker allows for the fine-tuning of the electronic structure of these advanced materials. rsc.org

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYLIKJNBRPBOO-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877617-46-4 | |

| Record name | Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877617-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis and Derivatization Strategies for Amidine Compounds

Established Methodologies for Amidine Synthesis

The construction of the amidine moiety can be achieved through several synthetic routes, each with its own advantages and mechanistic intricacies. The choice of a particular method often depends on the nature of the starting materials and the desired substitution pattern of the final product.

Pinner Reaction and its Mechanistic Aspects

The Pinner reaction is a classic and widely used method for the synthesis of amidines from nitriles. synarchive.comwikipedia.org The reaction typically proceeds in two steps. In the first step, a nitrile is treated with an alcohol in the presence of a strong acid, usually anhydrous hydrogen chloride (HCl), to form an imidate salt, commonly known as a Pinner salt. synarchive.comorganic-chemistry.org This intermediate is then reacted with an amine to furnish the desired amidine. wikipedia.org

The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. nih.gov The alcohol then acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate. Subsequent deprotonation yields the imidate, which is then protonated on the nitrogen to form the stable Pinner salt. In the second stage, the Pinner salt undergoes nucleophilic attack by an amine. The subsequent elimination of the alcohol from the tetrahedral intermediate leads to the formation of the amidine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. synarchive.com

A key advantage of the Pinner reaction is its applicability to a wide range of nitriles and amines. However, the harsh acidic conditions can be a limitation for substrates with acid-sensitive functional groups. wikipedia.org

Nucleophilic Addition of Amines to Nitriles

The direct addition of amines to nitriles represents the most atom-economical route to amidines. mdpi.com However, the carbon atom of a nitrile is generally not sufficiently electrophilic to react with neutral amines under mild conditions. Therefore, strategies to activate the nitrile group are often necessary.

Direct amination of unactivated nitriles typically requires harsh reaction conditions, such as high temperatures and pressures, to overcome the activation barrier. mdpi.com The reaction involves the nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer to form the amidine. The direct addition of ammonia (B1221849) to nitriles often results in low yields and requires long reaction times, even under pressure. google.com

A more recent development involves the use of a cysteine catalyst for the synthesis of amidines from nitriles and ammonia or primary amines. google.com This method offers a milder alternative to the uncatalyzed reaction.

To facilitate the nucleophilic addition of amines to nitriles under milder conditions, Lewis acids are frequently employed as catalysts. The Lewis acid coordinates to the nitrogen atom of the nitrile, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. mdpi.comrsc.org

A variety of Lewis acids have been shown to be effective for this transformation, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various lanthanide salts. mdpi.com For instance, the reaction between benzonitrile (B105546) and benzylamine (B48309) can be catalyzed by copper(I) chloride (CuCl) in the presence of a base. mdpi.com The use of Lewis acids allows the reaction to proceed at lower temperatures and pressures compared to the direct amination approach.

The proposed mechanism for the Lewis acid-catalyzed addition of amines to nitriles involves the initial formation of a nitrile-Lewis acid complex. This complexation polarizes the C≡N bond, facilitating the attack of the amine. The resulting intermediate then undergoes proton transfer and subsequent release of the Lewis acid catalyst to afford the amidine.

Synthesis via Imidoyl Chloride Intermediates

The use of imidoyl chlorides as intermediates provides a versatile route to amidines. wikipedia.org Imidoyl chlorides are typically prepared from the corresponding secondary amides by treatment with a halogenating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). jetir.org

Once formed, the imidoyl chloride is a highly reactive electrophile. The carbon-nitrogen double bond is activated by the electron-withdrawing chlorine atom, making it susceptible to nucleophilic attack. Reaction of an imidoyl chloride with an amine readily yields an amidine. wikipedia.org This method is particularly useful for the synthesis of N,N'-disubstituted amidines where different substituents are required on the nitrogen atoms. psu.edu

The reaction proceeds through a nucleophilic substitution mechanism, where the amine attacks the imidoyl chloride carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom furnishes the final amidine product.

Organometallic Reagent-Mediated Amidine Formation

Organometallic reagents can also be utilized in the synthesis of amidines. One common approach involves the reaction of an organolithium or Grignard reagent with a nitrile. This initial reaction forms a metallo-imine intermediate, which can then be treated with an amine to afford the corresponding amidine.

Another strategy employs organometallic catalysts to facilitate the addition of amines to nitriles. For example, ytterbium amides have been used to catalyze the addition of amines to nitriles, proceeding through an intermediate where the ytterbium activates the nitrile. semanticscholar.org More complex, multi-component reactions catalyzed by metals like copper have also been developed, allowing for the efficient synthesis of a wide variety of amidine structures. organic-chemistry.org

Synthesis of F-Amidine (trifluoroacetate salt)

The synthesis of F-Amidine and its derivatives, such as Thr-Asp-F-amidine (TDFA), has been accomplished using solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov This approach allows for the efficient construction of peptide-like molecules containing the haloacetamidine functionality.

The synthesis is typically performed on a Rink Amide resin, which is a common solid support for SPPS. nih.govgoogle.com The general strategy involves the sequential coupling of amino acids to the resin, followed by the introduction of the fluoroacetamidine group at a specific position.

A key publication describes the synthesis of a library of haloacetamidine-containing compounds, leading to the identification of TDFA as a potent and selective inhibitor of protein arginine deiminase 4 (PAD4). nih.govnih.gov While the specific synthesis of F-Amidine itself is not detailed as a final product in this study, the methodology for incorporating the F-amidine moiety is described. The synthesis of TDFA, an amide derivative of F-amidine, was performed on Rink Amide resin to better mimic the structure of the parent F-amidine. nih.gov

The general solid-phase synthesis protocol for a related compound, biotin-TDFA, involved standard Fmoc-based solid-phase synthesis. nih.gov This suggests that the synthesis of F-Amidine would likely follow a similar path, with the appropriate protected amino acid precursors being sequentially coupled, followed by the introduction of the fluoroacetyl group and subsequent conversion to the amidine.

Below are representative data tables for the synthesis of amidine compounds, illustrating typical reaction conditions and outcomes.

Table 1: Representative Conditions for Amidine Synthesis via Pinner Reaction

| Nitrile | Alcohol | Amine | Conditions | Yield (%) | Reference |

| Benzonitrile | Ethanol | Ammonia | 1. Anhydrous HCl, 0 °C; 2. NH₃ | High | synarchive.com |

| Acetonitrile (B52724) | Methanol (B129727) | Aniline | 1. Anhydrous HCl, 0 °C; 2. Aniline | Good | wikipedia.org |

Table 2: Lewis Acid-Catalyzed Synthesis of Amidines

| Nitrile | Amine | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzonitrile | Benzylamine | CuCl | TFE | 100 | Good | mdpi.com |

| Various Nitriles | Various Amines | Yb(OTf)₃ | - | 100 | Good to Excellent | semanticscholar.org |

Table 3: Synthesis of Amidines via Imidoyl Chlorides

| Secondary Amide | Halogenating Agent | Amine | Conditions | Yield (%) | Reference |

| N-Phenylacetamide | PCl₅ | Ammonia | 1. PCl₅; 2. NH₃ | Good | jetir.org |

| N-Methylbenzamide | SOCl₂ | Aniline | 1. SOCl₂; 2. Aniline | Good | wikipedia.org |

Transition Metal-Catalyzed Amidine Synthesis

The synthesis of amidines, nitrogen-containing analogs of carboxylic acids, has been significantly advanced through the use of transition metal catalysts. rsc.org These methods often provide direct and efficient routes to amidine compounds, which are valuable precursors for a variety of N-containing heterocyclic compounds. rsc.org Transition metals facilitate the activation of otherwise unreactive starting materials, enabling transformations under milder conditions and with greater functional group tolerance than traditional methods. mdpi.com

Copper-Catalyzed Protocols for N-Substituted Amidines

Copper catalysis has emerged as a powerful tool for the synthesis of N-substituted amidines. These protocols are valued for their cost-effectiveness and versatile reactivity.

One prominent copper-catalyzed approach involves the three-component reaction of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones to form N-acyl amidines, with carbon dioxide as the only byproduct. nih.govacs.org In this reaction, the copper catalyst facilitates the generation of an acyl nitrene from the dioxazolone, which then inserts into a copper acetylide bond. For nonaromatic dioxazolones, a [Cu(OAc)(Xantphos)] catalyst system has proven highly effective, leading to complete conversion in a short time. nih.gov However, for the synthesis of N-benzoyl amidine derivatives from aromatic dioxazolones, simple copper(I) iodide (CuI) is a more suitable catalyst, providing moderate to good yields. nih.govacs.org

Another strategy is the copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide. organic-chemistry.org This method selectively produces amidines through the initial oxidative coupling of the alkyne and amine to form a ynamine intermediate, which then undergoes hydroamidation with the sulfonamide. organic-chemistry.org

Copper salts, such as CuCl, can also catalyze the direct nucleophilic addition of amines to nitriles. mdpi.com In a study using benzonitrile and benzylamine as model substrates, CuCl in the presence of cesium carbonate (Cs₂CO₃) and 2,2'-bipyridine (B1663995) under an oxygen atmosphere yielded the desired N-benzylbenzamidine. mdpi.com

The N-arylation of amidines can also be achieved using copper catalysis. Copper-catalyzed cross-coupling reactions of amidine salts with aryl iodides have been shown to produce monoarylated amidines in good yields without the need for a ligand. organic-chemistry.org

Table 1: Examples of Copper-Catalyzed Amidine Synthesis

| Catalyst | Reactants | Product Type | Solvent | Key Features |

|---|---|---|---|---|

| [Cu(OAc)(Xantphos)] | Aryl acetylene, Amine, Dioxazolone | N-Acyl Amidine | - | Fast reaction, high conversion for nonaromatic dioxazolones. nih.gov |

| CuI | Aryl acetylene, Amine, Aromatic Dioxazolone | N-Benzoyl Amidine | - | Effective for aromatic dioxazolones. nih.govacs.org |

| Cu(OTf)₂ | Terminal alkyne, Secondary amine, Sulfonamide | N-Sulfonylamidine | - | Selective via a ynamine intermediate. organic-chemistry.org |

| CuCl | Nitrile, Amine | N-Substituted Amidine | TFE | Uses O₂ as a green oxidant. mdpi.com |

Palladium-Catalyzed Reactions in Amidine Formation

Palladium catalysis offers a broad and highly efficient platform for the synthesis of amidines, particularly through cross-coupling reactions. These methods are prized for their high functional group tolerance and selectivity.

The palladium-catalyzed N-arylation of amidines with aryl halides (bromides, chlorides) and triflates is a general and effective method for creating N-aryl amidines. organic-chemistry.org These reactions often proceed with excellent selectivity for monoarylation, avoiding the formation of diarylated byproducts. The choice of ligand is crucial, with bulky electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org This approach is applicable to both aryl and alkyl amidines, showcasing its wide substrate scope. organic-chemistry.org

Palladium-catalyzed reactions involving isocyanide insertion have become a significant strategy for amidine synthesis. acs.orgmdpi.com In a typical reaction, an aryl halide undergoes oxidative addition to a Pd(0) complex. Subsequent insertion of an isocyanide into the Pd-aryl bond forms a palladium-iminoacyl intermediate. acs.org This intermediate can then react with a nucleophile, such as an amine, to generate the amidine product. acs.org

A study demonstrated the reaction of para-substituted iodobenzenes with tert-butyl isocyanide and piperidine (B6355638) in the presence of a palladium-diphosphine catalyst. acs.orgnih.gov This reaction yielded both amidines from a single isocyanide insertion and ketimine-amidines from a double insertion. acs.orgnih.gov The chemoselectivity towards the double insertion product could be controlled by increasing the ratio of isocyanide to iodobenzene. acs.orgnih.govacs.org

Table 2: Examples of Palladium-Catalyzed Amidine Synthesis

| Reaction Type | Reactants | Ligand | Key Features |

|---|---|---|---|

| N-Arylation | Amidine, Aryl bromide/chloride/triflate | Bulky phosphines | Excellent selectivity for monoarylation. organic-chemistry.org |

Advanced Synthetic Approaches to Amidine Derivatives

Beyond traditional transition metal catalysis, novel synthetic strategies are continuously being developed to address specific challenges in amidine synthesis, such as the creation of complex cyclic structures.

Biomimetic On-Resin Ring-Closing Amidine Formation

A biomimetic, on-resin cyclization method has been developed for the synthesis of cyclic amidine structures, which are found in various peptide natural products. researchgate.net This solid-phase synthesis approach mimics natural biosynthetic pathways to construct these complex architectures.

In one example, this strategy was used for the total syntheses of streptamidine and klebsazolicin. researchgate.net The key step involves an on-resin ring-closing amidine formation. The conditions for this cyclization were optimized, with various reagents and solvents being screened. researchgate.net This method highlights the power of combining solid-phase synthesis with biomimetic principles to access structurally complex and biologically relevant molecules. researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| F-Amidine (trifluoroacetate salt) | |

| N-benzylbenzamidine | |

| streptamidine | |

| klebsazolicin | |

| Copper(I) iodide | |

| Cesium carbonate | |

| 2,2'-bipyridine | |

| tert-butyl isocyanide |

Ketenimine Intermediates in Amidine Synthesis

The synthesis of amidines through ketenimine intermediates represents a versatile and powerful strategy in organic chemistry. Ketenimines, characterized by the R¹R²C=C=NR³ functional group, serve as highly reactive species that readily undergo nucleophilic attack. The reaction of ketenimines with amines is a known method for forming the amidine scaffold. researchgate.net

A prominent approach involves the in situ generation of ketenimine intermediates through a copper-catalyzed multicomponent reaction (MCR). nih.gov In this process, a terminal alkyne reacts with a sulfonyl azide (B81097), facilitated by a copper catalyst, to form a copper-ketenimine species. This intermediate is then trapped by an amine nucleophile to yield the desired amidine. This methodology is particularly robust and is compatible with solid-phase synthesis protocols, making it highly suitable for the modification of peptides and the creation of complex molecules. nih.gov The key steps are:

Reaction of a terminal alkyne with a sulfonyl azide, often catalyzed by copper(I), generates a triazole intermediate.

This intermediate can rearrange, expelling nitrogen gas to form a reactive N-sulfonylketenimine. mdpi.com

The ketenimine is then intercepted by a primary or secondary amine, leading to the formation of an N-sulfonyl amidine. nih.govmdpi.com

This strategy has been successfully employed for a wide range of modifications, including the synthesis of arginine isologues, functionalization of peptide side chains, and macrocyclization. nih.gov Another method involves the conversion of N-sulfonylthioimidates into ketenimines under basic conditions, which can then react with azides in a dipolar cycloaddition to form substituted aminotriazoles. rsc.org

Synthesis of N-Sulfonyl Amidines

N-sulfonyl amidines are a significant subclass of amidines that serve as important pharmacophores and synthetic intermediates. researchgate.net A variety of synthetic methods have been developed for their preparation, reflecting their importance in modern organic synthesis. ccspublishing.org.cnnih.gov

One of the most efficient methods is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and amines, which proceeds via the N-sulfonylketenimine intermediate as described previously. mdpi.com This one-pot synthesis is valued for its efficiency and broad applicability. mdpi.com

Other notable synthetic strategies include:

From Thioamides and Sulfonyl Azides: Heteroaromatic thioamides can react with alkyl- or arylsulfonyl azides to regioselectively produce N-sulfonyl amidines in good yields. This method can even be performed as a solvent-free process, enhancing its utility in green chemistry. nih.gov

From Sulfonamides and Amines: A metal-free, one-pot procedure allows for the direct reaction of sulfonamides with secondary amines. In this reaction, the secondary amine serves a dual role as both a C1 source for the amidine core and as the aminating agent. acs.org

From Enamines and Azides: The reaction between enamines and sulfonyl azides can proceed without a catalyst to form N-sulfonyl amidines. organic-chemistry.org

Electrochemical Synthesis: An electrochemical multicomponent reaction using methanol as a C1 source, secondary amines, and sulfonamides provides a green and efficient route to a broad range of N-sulfonyl amidines. organic-chemistry.org

The table below summarizes and compares several key methods for the synthesis of N-sulfonyl amidines.

| Method | Reactants | Key Features | Reference |

| Multicomponent Reaction | Terminal Alkyne, Sulfonyl Azide, Amine | Copper-catalyzed; proceeds via ketenimine intermediate; high efficiency. | mdpi.com |

| Thioamide Reaction | Heterocyclic Thioamide, Sulfonyl Azide | Regioselective; can be performed solvent-free. | nih.gov |

| Direct Sulfonamide Reaction | Sulfonamide, Secondary Amine | Metal-free; one-pot; amine acts as dual C1 source and nucleophile. | acs.org |

| Enamine Reaction | Enamine, Sulfonyl Azide | Catalyst-free conditions. | organic-chemistry.org |

Considerations for Trifluoroacetate (B77799) Salt Formation in Amidine Synthesis

Amidine functional groups are basic and readily form salts with acids. In the context of complex molecule synthesis, particularly those involving solid-phase techniques or purification by reversed-phase HPLC, trifluoroacetic acid (TFA) is a ubiquitous reagent. nih.govgenscript.com Consequently, cationic compounds like protonated amidines are frequently isolated as their trifluoroacetate (TFA) salts. nih.gov The compound F-amidine is synthesized using methods analogous to solid-phase peptide synthesis, which explains its isolation as a trifluoroacetate salt. caymanchem.comnih.govnih.gov

Role of Trifluoroacetic Acid (TFA) in Peptide Synthesis and Purification of Cationic Amidines

Trifluoroacetic acid plays a critical dual role in the synthesis and purification of peptides and related molecules like F-amidine. genscript.com

Firstly, in solid-phase peptide synthesis (SPPS), a strong acid is required to cleave the synthesized molecule from the solid resin support. genscript.com TFA is commonly used in high concentrations for this "cleavage cocktail" due to its effectiveness and volatility, which facilitates its removal. nih.govgenscript.com During this process, basic functional groups on the molecule, such as the guanidinium (B1211019) group of arginine or an amidine group, become protonated.

Secondly, TFA is the most common mobile phase additive used in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification. peptide.com At a typical concentration of 0.1%, TFA serves as an ion-pairing agent. nih.govpeptide.com The trifluoroacetate anion pairs with the cationic sites (protonated amines and amidines) on the peptide. This masking of charges improves peak shape and resolution during chromatographic separation. peptide.com

As a result of these standard procedures, when a cationic amidine-containing compound is purified, it is isolated as a trifluoroacetate salt upon lyophilization. nih.gov While free TFA is removed, the trifluoroacetate anion remains as the counter-ion to the protonated cationic groups. genscript.com

Strategies for Managing Amine Trifluoroacetate Salts in Amide Coupling Reactions

The presence of a trifluoroacetate counter-ion can complicate subsequent synthetic steps. A common challenge arises when an amine, isolated as its TFA salt, is needed for a subsequent amide coupling reaction. echemi.comreddit.com The amine must be in its neutral, nucleophilic freebase form to react with an activated carboxylic acid. Simply adding the TFA salt to the reaction is ineffective, as the amine is protonated and non-nucleophilic.

Several strategies are employed to manage this issue:

In Situ Deprotonation: The most common approach is to add a stoichiometric excess of a non-nucleophilic tertiary amine base directly to the coupling reaction. echemi.com This base neutralizes the trifluoroacetic acid, liberating the primary or secondary amine in situ to allow it to participate in the coupling reaction. The choice of base is critical to avoid side reactions.

Prior Neutralization and Extraction: An alternative strategy involves neutralizing the TFA salt in a separate step before the coupling reaction. The amine TFA salt is dissolved in a suitable solvent system (e.g., dichloromethane (B109758) and water), and a base (like sodium bicarbonate or sodium hydroxide (B78521) solution) is added to neutralize the acid. The freebase amine can then be extracted into the organic layer, dried, and used in the subsequent reaction. This method avoids introducing a tertiary amine base into the coupling reaction itself but requires an additional workup step. echemi.com

The table below outlines these common strategies.

| Strategy | Description | Advantages | Disadvantages | Reference |

| In Situ Deprotonation | A non-nucleophilic base (e.g., DIPEA, TEA) is added to the reaction mixture to neutralize the TFA salt. | Convenient one-pot procedure. | Requires careful choice of base; excess base can sometimes interfere with the reaction or purification. | echemi.com, reddit.com |

| Pre-reaction Neutralization | The TFA salt is neutralized in a separate aqueous workup step to isolate the free amine before the coupling reaction. | Removes the trifluoroacetate and the neutralizing base from the coupling reaction. | Requires an additional workup and extraction step; may not be suitable for highly water-soluble amines. | echemi.com |

Biological Activities and Mechanistic Insights of Amidine Compounds, with Specific Focus on F Amidine Trifluoroacetate Salt

Broad Spectrum Biological Activities of Amidine Derivatives

The amidine functional group has been incorporated into a multitude of molecular structures to enhance or confer biological activity. Researchers frequently modify molecules by adding an amidine group to improve their pharmacological properties and address challenges like drug resistance. nih.gov

Amidine derivatives have shown considerable promise as antimicrobial agents, with activity spanning bacteria, fungi, viruses, and protozoa. nih.gov

Amidine compounds have demonstrated potent activity against a wide range of both Gram-positive and Gram-negative bacteria, including strains with significant antibiotic resistance. For instance, a series of monocyclic β-lactams featuring amidine substituents displayed superior antibacterial activity compared to established antibiotics like aztreonam (B1666516) and ceftazidime (B193861). nih.gov One derivative, compound 23d, exhibited antibacterial activity that was comparable or even superior to meropenem (B701) against several bacterial species. nih.gov

Similarly, novel diamidine compounds have been developed that are effective against multidrug-resistant pathogens. Compound 13d, a diamidine, showed potent bactericidal effects against VRE (Vancomycin-Resistant Enterococci), MRSA (Methicillin-resistant Staphylococcus aureus), CRE (Carbapenem-resistant Enterobacteriaceae), and CRAB (Carbapenem-resistant Acinetobacter baumannii). nih.gov Furthermore, amidinobenzimidazole derivatives have shown strong inhibitory action; compound 8c was particularly effective against resistant Gram-positive bacteria like MRSA, while compound 7a demonstrated greater potency against ESBL (Extended-spectrum beta-lactamase)-producing Gram-negative E. coli than both ceftazidime and ciprofloxacin (B1669076). nih.gov Other research has highlighted aminoguanidine (B1677879) derivatives that permeabilize bacterial membranes, leading to rapid cell death. nih.gov

Table 1: Antibacterial Activity of Selected Amidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Source(s) |

|---|---|---|---|

| Compound 23d (monocyclic β-lactam) | Various Gram-negative species | 0.25 - 2 µg/mL | nih.gov |

| Compound 13d (diamidine) | VRE, MRSA, CRE, CRAB, E. coli | Potent bactericidal activity | nih.gov |

| Compound 8c (amidinobenzimidazole) | MRSA (resistant Gram-positive) | Strong inhibitory activity | nih.gov |

| Compound 7a (amidinobenzimidazole) | ESBL-producing E. coli | More potent than ceftazidime | nih.gov |

| Compound 5f (aminoguanidine) | S. aureus, E. coli, MRSA, MDR E. coli | 2 - 8 µg/mL | nih.gov |

| PAPMA Copolymers | E. coli, S. aureus, P. aeruginosa | 125 - 250 µg/mL | acs.org |

The antifungal potential of amidine-containing molecules has also been an area of active investigation. Amidinoureas represent a class of organic compounds recognized for their antifungal properties. mdpi.com Specific aminoguanidine derivatives have demonstrated efficacy against pathogenic fungi; for example, compound 5f was found to be active against Candida albicans with a minimum inhibitory concentration (MIC) between 2 and 8 µg/mL. nih.gov In other studies, the introduction of a thioamide group to a ciprofloxacin core resulted in a derivative with potent antifungal activity against C. albicans, reportedly tenfold higher than the reference drug. ekb.eg Additionally, certain amide derivatives containing a cyclopropane (B1198618) structure have shown excellent antifungal activity, with an MIC80 value of 16 μg/mL against C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Amidine and Amide Derivatives

| Compound/Derivative Class | Target Organism | Reported Activity (MIC) | Source(s) |

|---|---|---|---|

| Compound 5f (aminoguanidine) | Candida albicans | 2 - 8 µg/mL | nih.gov |

| Cyclopropane Amides (e.g., F8, F24) | Candida albicans | 16 µg/mL (MIC80) | mdpi.com |

| Ciprofloxacin thioamide 3a | Candida albicans | 10x more potent than reference | ekb.eg |

| Quinic Acid Amide 5b | Ceratocystis fimbriata | Reduced ergosterol (B1671047) content | nih.gov |

The structural features of amidines make them suitable candidates for the development of novel antiviral agents. A series of amidinourea compounds were found to possess strong antiviral activity against both Herpes Simplex Virus 1 (HSV-1) and HSV-2. mdpi.com Mechanistic studies suggest that these compounds act at an early stage of viral replication, a mode of action distinct from that of the commonly used drug acyclovir. mdpi.com Amide derivatives of valproic acid have also been identified as having antiherpetic activity. mdpi.com More recently, amidine derivatives have been explored as potential inhibitors of coronavirus entry by targeting host proteases like TMPRSS2, with some compounds showing an ability to inhibit viral membrane fusion. nih.gov Other research has shown that synthetic histidine derivatives and phenolic amides can exhibit antiviral properties against SARS-CoV-2 and influenza viruses, respectively. crie.runih.gov

Aromatic amidines have long been studied for their activity against various protozoan parasites. There is significant evidence that these compounds may exert their effect by directly interacting with the pathogen's DNA. nih.gov For instance, certain amidinobenzimidazole derivatives have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Compound 8b from one study was found to be more potent than the existing drug nifurtimox (B1683997) and showed minimal toxicity toward mammalian cells. nih.gov Interestingly, one study on heterocyclic amidines found them to be largely inactive against Leishmania and other parasites, whereas their precursor nitrile compounds displayed significant leishmanicidal properties. nih.gov

Amidine derivatives have shown significant potential as anti-inflammatory agents. In preclinical models, such as the carrageenin-induced paw oedema assay, several amidine compounds have demonstrated good anti-inflammatory activity, with some achieving over 50% inhibition of inflammation. nih.govnih.gov

The anti-inflammatory mechanism of F-Amidine (trifluoroacetate salt) is specifically linked to its function as an inhibitor of Protein Arginine Deiminases (PADs). caymanchem.comnih.gov PADs are a family of enzymes that convert arginine residues in proteins to citrulline, a post-translational modification implicated in the pathology of inflammatory diseases like rheumatoid arthritis. apexbt.comnih.gov F-Amidine is a selective inhibitor of PAD1 and PAD4 and acts as an irreversible inactivator by covalently modifying a critical cysteine residue (Cys645) in the enzyme's active site. caymanchem.comnih.gov The inhibition is initiated by a nucleophilic attack from the thiolate form of Cys645 on the F-amidine molecule. nih.gov

The link between PAD4 and inflammation makes its inhibitors, like F-amidine and its more potent analogue Cl-amidine, valuable research tools and potential therapeutic leads. apexbt.comnih.gov Studies have shown that PAD4 inhibitors can attenuate the production of pro-inflammatory cytokines. apexbt.com Furthermore, a related compound, Thr-Asp-F-amidine trifluoroacetate (B77799) salt (TDFA), was found to inhibit the cytoplasmic translocation of PAD4 and reduce the expression of molecules involved in neutrophil adhesion, a key process in vascular inflammation.

Anticancer Activities

Amidine-containing compounds represent a class of molecules with significant potential in oncology. Their anticancer effects are multifaceted, targeting various pathways essential for tumor cell survival and proliferation. Several heterocyclic amidine and bis-amidine derivatives have been synthesized and evaluated for their anticancer properties, showing notable activity against a range of human cancer cell lines. nih.govresearchgate.net For instance, certain derivatives have demonstrated efficacy against breast, lung, colon, ovary, and liver cancer cell lines. nih.gov

The mechanisms underlying these anticancer activities are diverse. Some amidine derivatives function as topoisomerase I inhibitors, which are crucial enzymes for resolving DNA topological problems during replication and transcription. nih.gov By inhibiting topoisomerase I, these compounds can induce DNA damage and trigger cell death in cancer cells. nih.govfrontiersin.org F-amidine, a specific amidine compound, has been shown to be cytotoxic to several cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer), with IC50 values in the micromolar and sub-micromolar range. caymanchem.com It is speculated that the anticancer utility of such inhibitors may stem from their ability to induce differentiation and apoptosis in cancer cells, a process that can occur independently of the p53 tumor suppressor protein. nih.gov Given that multiple Protein Arginine Deiminases (PADs), the primary target of F-amidine, are overexpressed in various cancers, PAD inhibitors are considered promising as anti-neoplastic agents. nih.gov

Enzyme Inhibition and Modulation

The amidine functional group is a key structural motif in the design of various enzyme inhibitors, owing to its ability to mimic the protonated side chain of arginine. This mimicry allows these compounds to bind to the active sites of enzymes that recognize and process arginine-containing substrates.

A prominent class of enzymes targeted by amidine derivatives is the serine proteases. nih.govnih.gov Many potent serine protease inhibitors contain a strongly basic amidine function, which is crucial for their inhibitory activity. nih.gov Another major target for amidine-based inhibitors is the family of Protein Arginine Deiminases (PADs). nih.gov PADs are responsible for the post-translational modification of arginine to citrulline. nih.govnih.gov Haloacetamidine-based compounds, such as F-amidine and Cl-amidine, were developed as mechanism-based inactivators of PADs and are among the most potent inhibitors discovered to date. nih.gov Their design often mimics PAD substrates, with the guanidinium (B1211019) group of arginine being replaced by a haloacetamidine "warhead" that covalently modifies a critical cysteine residue in the enzyme's active site. nih.gov

Receptor Agonism/Antagonism

Amidine compounds exhibit a broad range of activities at various receptors, functioning as either agonists that activate the receptor or antagonists that block its activity. This versatility makes them valuable tools in pharmacology and potential therapeutic agents.

For example, certain amidine derivatives have been developed as selective and efficacious agonists for the m1 muscarinic receptor, which is a target for the treatment of Alzheimer's disease. nih.gov These compounds were shown to bind to muscarinic receptors in the brain and stimulate downstream signaling pathways. nih.gov In the realm of ionotropic glutamate (B1630785) receptors, a group of amidine-containing compounds, including pentamidine (B1679287) and furamidine, have been identified as inhibitors. nih.gov These compounds can act as channel blockers for both calcium-permeable and calcium-impermeable AMPA receptors, demonstrating a complex pharmacological profile and a diversity of effects. nih.gov Additionally, the amidine-containing compound xylamidine (B1684249) is known to be an antagonist at the 5HT2A receptor. wikipedia.org

Specific Biological Profile of F-Amidine (trifluoroacetate salt)

Inhibition of Protein Arginine Deiminases (PADs)

F-Amidine, or N-α-benzoyl-N5-(2-fluoro-1-iminoethyl)-l-ornithine amide, is a potent, mechanism-based inhibitor of the Protein Arginine Deiminase (PAD) family of enzymes. nih.govnih.gov These enzymes catalyze the calcium-dependent conversion of arginine residues in proteins to citrulline, a post-translational modification implicated in gene regulation and various diseases, including rheumatoid arthritis. nih.govacs.org F-amidine was designed to mimic PAD substrates and acts as an irreversible inactivator of PAD enzymes. nih.govnih.gov The inhibition is time- and concentration-dependent, and studies have confirmed its irreversible nature through experiments showing no recovery of enzyme activity after dilution or dialysis of the enzyme-inhibitor complex. nih.govnih.gov The inactivation process is also dependent on the presence of calcium, which is a required cofactor for PAD enzyme activity. nih.gov

Selectivity Profile for PAD Isozymes (e.g., PAD1, PAD2, PAD3, PAD4)

F-amidine exhibits inhibitory activity across all four active human PAD isozymes (PAD1, PAD2, PAD3, and PAD4), making it a pan-PAD inhibitor. caymanchem.com However, it displays a degree of selectivity among the isozymes. It is a particularly potent inhibitor of PAD4, an isozyme linked to rheumatoid arthritis and cancer. nih.govmedchemexpress.com It also shows significant activity against PAD1. caymanchem.com

The inhibitory potency and selectivity are often quantified by the half-maximal inhibitory concentration (IC50) and the second-order rate constant for inactivation (k_inact/K_I). While F-amidine inactivates all four subtypes, the efficiency varies. caymanchem.com Research has shown that modifications to the F-amidine structure can enhance selectivity for specific PAD isozymes. For example, the development of peptide-based inhibitors like Thr-Asp-F-amidine (TDFA) led to a highly potent and selective PAD4 inactivator, with at least 15-fold selectivity for PAD4 over PAD1 and over 50-fold selectivity against PAD2 and PAD3. nih.govacs.org

Interactive Table: Inhibitory Profile of F-Amidine against PAD Isozymes

| Isozyme | IC50 (μM) | k_inact/K_I (M⁻¹min⁻¹) |

| PAD1 | 29.5 | 2,800 |

| PAD2 | - | 380 |

| PAD3 | 350 | 170 |

| PAD4 | 21.6 | 3,000 |

Data sourced from biochemical assays. caymanchem.com IC50 values represent the concentration of inhibitor required to reduce enzyme activity by half. k_inact/K_I is a measure of the inactivation efficiency. A higher value indicates greater efficiency. A '-' indicates that the data was not specified in the source.

Irreversible Inactivation Mechanism via Active Site Cysteine Modification

The inhibitory action of F-amidine is classified as mechanism-based inactivation, which involves the covalent and irreversible modification of the enzyme's active site. nih.gov The target of F-amidine within the PAD enzymes is a critical cysteine residue (Cys645 in PAD4) that acts as the catalytic nucleophile during the deimination reaction. nih.govnih.govnih.gov

The inactivation process is initiated by the nucleophilic attack of the thiolate form of the active site cysteine (Cys645) on the iminium carbon of F-amidine's fluoroacetamidine group. nih.govnih.gov This leads to the formation of a tetrahedral intermediate. nih.gov Computational studies and experimental data suggest that a nearby histidine residue (His471) then acts as a general acid catalyst, protonating the fluorine atom, which facilitates its departure as a leaving group. nih.govnih.gov This is followed by the collapse of the intermediate, which can involve the formation of a transient three-membered sulfonium (B1226848) ring, ultimately resulting in a stable thioether covalent bond between the enzyme and the inhibitor. nih.gov This covalent adduct permanently blocks the active site, leading to the irreversible inactivation of the enzyme. nih.govnih.gov

Impact on Citrullination Processes in Cellular Models

F-Amidine (trifluoroacetate salt) is a notable inhibitor of protein arginine deiminases (PADs), the enzymes responsible for citrullination—a post-translational modification that converts arginine residues to citrulline. caymanchem.comnih.gov This compound acts as a mechanism-based, irreversible inactivator of PADs by covalently modifying a critical cysteine residue within the enzyme's active site. caymanchem.comroyalsocietypublishing.orgnih.gov

In cellular models, F-amidine has demonstrated its ability to reduce citrullination. For instance, treatment of MCF-7 breast cancer cells with haloacetamidine-based inhibitors, including F-amidine, results in decreased levels of deiminated histone H3. google.com Histone citrullination is a key epigenetic mark, and its reduction showcases the compound's ability to modulate this process within a cellular context. caymanchem.com Similarly, derivatives of F-amidine, such as Thr-Asp-F-amidine (TDFA), have been shown to reduce global citrullination in HL-60 granulocytes. royalsocietypublishing.org Another related compound, Cl-amidine, which shares a similar mechanism, has been observed to prevent histone H3 citrullination in murine models of sepsis. nih.gov

F-amidine exhibits selectivity for different PAD isozymes. It is a more potent inhibitor of PAD1 and PAD4 compared to PAD3. This selectivity is crucial as different PAD isozymes may have distinct biological roles. nih.gov The development of F-amidine and its analogues has provided powerful chemical tools to probe the function of PAD enzymes and the consequences of citrullination in various cellular processes. nih.govnih.gov

Table 1: Inhibitory Activity of F-Amidine against Protein Arginine Deiminase (PAD) Isozymes

| Isozyme | IC₅₀ (µM) | kₙₐ꜀ₜ/Kᵢ (M⁻¹min⁻¹) |

|---|---|---|

| PAD1 | 29.5 | 2,800 |

| PAD3 | 350 | 170 |

| PAD4 | 21.6 | 3,000 |

This table summarizes the in vitro inhibitory concentration (IC₅₀) and inactivation efficiency (kₙₐ꜀ₜ/Kᵢ) of F-Amidine for human PAD isozymes. Data sourced from caymanchem.com.

Potential Therapeutic Relevance in Disease Models (e.g., Rheumatoid Arthritis, Bone Loss)

The inhibition of PAD enzymes by F-amidine and related compounds has significant therapeutic implications, particularly for autoimmune diseases like rheumatoid arthritis (RA). medchemexpress.commedchemexpress.com Dysregulated activity of PADs, especially PAD2 and PAD4, is strongly linked to the pathogenesis of RA. nih.govnih.gov These enzymes are responsible for generating citrullinated proteins that can act as autoantigens, triggering the production of anti-citrullinated protein antibodies (ACPAs)—a hallmark of RA. nih.govnih.gov

F-amidine, as a potent PAD4 inhibitor, serves as a valuable chemical probe for dissecting the role of this enzyme in RA. nih.govnih.gov Its ability to enter cells and inhibit PAD4 activity makes it a foundational compound for developing therapeutics aimed at treating the underlying cause of the disease, rather than just the symptoms. nih.gov More advanced, related compounds like Cl-amidine and BB-Cl-amidine have demonstrated efficacy in animal models of RA, where they reduce disease severity, joint inflammation, and damage. royalsocietypublishing.orgnih.gov This suggests that inhibiting PAD activity is a viable therapeutic strategy.

The therapeutic potential of PAD inhibition extends beyond rheumatoid arthritis. Cl-amidine has shown positive results in various other disease models, including lupus, ulcerative colitis, sepsis, and atherosclerosis, highlighting the broad relevance of citrullination in inflammatory and autoimmune conditions. royalsocietypublishing.orgnih.gov While specific studies on F-amidine in bone loss models are not prominent, the link between chronic inflammation, which is a driver of RA, and bone erosion suggests that inhibitors of citrullination could have a beneficial effect on bone health in the context of inflammatory diseases.

Mechanisms of Action for Amidine-Containing Compounds

Interactions with Nucleic Acids (DNA and RNA Binding)

A significant mechanism of action for certain classes of amidine-containing compounds is their ability to bind to nucleic acids. nih.gov Heterocyclic diamidines, in particular, have been extensively studied as ligands that bind to the minor groove of DNA, often showing a preference for AT-rich sequences. nih.gov This binding is driven by the shape complementarity of the molecule to the DNA groove and is stabilized by non-covalent interactions.

Some amidine compounds have demonstrated the ability to interact with both DNA and RNA. For example, studies on novel heterocyclic amidines revealed that they could bind to AT-DNA sequences and also intercalate into AU-RNA. nih.gov The interaction is not limited to minor groove binding; some compounds exhibit mixed binding modes that may include aggregation along the DNA backbone. nih.gov This versatility in binding modes suggests that the specific structure of the amidine compound dictates the nature of its interaction with nucleic acids. This interaction can interfere with cellular processes like DNA replication and transcription, forming the basis of the antimicrobial or cytotoxic effects of these compounds. nih.govnih.gov

Hydrogen Bonding and Electrostatic Interactions with Biological Targets

The chemical nature of the amidine group is central to its interaction with biological targets. Amidines are significantly more basic than their amide counterparts and are considered among the strongest uncharged bases. wikipedia.org At physiological pH, the amidine group is often protonated, forming a positively charged amidinium ion. This charge is delocalized across both nitrogen atoms, which is a key feature enabling strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the active sites of proteins. wikipedia.orgnih.gov

These electrostatic interactions are critical for the initial binding and orientation of amidine-containing inhibitors within enzyme active sites. nih.govrsc.org For example, the development of more potent PAD4 inhibitors based on the F-amidine scaffold involved strategically placing a negatively charged group on the inhibitor to create a favorable charge-charge interaction with a positively charged arginine residue near the enzyme's active site. google.com

Furthermore, the amidine functional group is an effective hydrogen bond donor and acceptor. In the crystal structure of F-amidine bound to PAD4, the amidine moiety forms a complex network of hydrogen bonds with key amino acid residues (D350, H471, and D473) in the active site, which contributes to its inhibitory potency. nih.gov This ability to form strong, directed hydrogen bonds and favorable electrostatic interactions is a fundamental reason for the efficacy of amidine-containing compounds as enzyme inhibitors. nih.govnih.gov

Disruption of Cellular Membranes

For certain classes of amidine-containing molecules, particularly those designed as antimicrobial agents, a primary mechanism of action is the disruption of cellular membranes. nih.gov This mechanism is especially prominent in compounds that have an amphipathic structure, combining the positively charged amidine group with a lipophilic component.

The process often begins with an electrostatic attraction between the positively charged amidine groups and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.gov Following this initial binding, the lipophilic portions of the molecules can insert into the lipid bilayer. This insertion can disrupt the packing of the lipids, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.govnih.gov This mechanism of action, sometimes described as a "carpet" or "detergent-like" model, is a hallmark of many antimicrobial peptides and synthetic mimics that contain basic functional groups like amidines. mdpi.com

Enzyme-Specific Inhibition Pathways (e.g., Serine Protease Inhibition, Sphingosine (B13886) Kinase Inhibition)

The amidine functional group is a versatile pharmacophore that has been successfully incorporated into inhibitors targeting a variety of enzyme families. mdpi.com

Peptidylarginine Deiminase (PAD) Inhibition: As detailed for F-amidine, this is a key pathway for haloacetamidine compounds. They act as mechanism-based irreversible inhibitors. The inhibition process is initiated by a nucleophilic attack from a cysteine thiolate in the enzyme's active site onto the amidine carbon. nih.gov This is followed by an intramolecular reaction that displaces a halide ion, resulting in a stable, covalent thioether adduct that permanently inactivates the enzyme. royalsocietypublishing.orgnih.gov

Serine Protease Inhibition: Many amidine-containing compounds, such as benzamidine (B55565), are potent inhibitors of serine proteases like trypsin. nih.govnih.govgoogle.com These enzymes have a substrate-binding pocket (the S1 pocket) that contains a negatively charged aspartate residue to accommodate the positively charged side chains of arginine or lysine. The positively charged amidinium group of the inhibitor effectively mimics these natural substrates, allowing it to bind tightly within the active site and block catalysis. wikipedia.orgmdpi.com

Sphingosine Kinase (SphK) Inhibition: Amidine-based compounds have been developed as potent and selective inhibitors of sphingosine kinases, particularly SphK1. nih.govspandidos-publications.comacs.org These inhibitors are typically structural analogues of the natural substrate, sphingosine. spandidos-publications.comacs.org They act as competitive inhibitors, binding to the substrate-binding pocket of the kinase. By blocking SphK, these compounds prevent the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in cancer progression, inflammation, and cell proliferation. nih.govnih.gov Nanomolar potency has been achieved with these amidine-based inhibitors, and they have been shown to effectively reduce S1P levels in cancer cell lines. nih.govacs.org

Structure Activity Relationship Sar Studies of F Amidine and Amidine Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological effects of amidine-containing molecules are intrinsically linked to their structural characteristics. Researchers have systematically investigated these features to optimize their therapeutic potential.

Impact of Linker Length, Hydrophobicity, and Flexibility in Bis-Amidines

In the realm of bis-amidines, the nature of the linker connecting the two amidine moieties plays a pivotal role in determining their biological efficacy. Studies have demonstrated that increasing the length and hydrophobicity of the linker, while simultaneously decreasing its flexibility, can lead to a significant enhancement in the synergistic activity of these compounds when used with certain antibiotics. nih.gov

For instance, in studies evaluating the potentiation of erythromycin, bis-amidines with longer linkers, such as nonamidine and heptamidine, were found to be more effective synergists than those with shorter linkers like propamidine. nih.gov This trend was also observed when these compounds were tested in combination with rifampicin, underscoring the importance of the linker's length and hydrophobic character for synergistic activity. nih.gov The introduction of planar, aromatic motifs into the linker to restrict flexibility has been another successful strategy to enhance activity. nih.gov

Table 1: Impact of Linker Length on the Synergistic Activity of Bis-Amidines with Erythromycin

| Compound | Linker Length (Carbon Atoms) | Synergistic Activity (FICI) |

|---|---|---|

| Propamidine | 3 | 0.500 |

| Pentamidine (B1679287) | 5 | 0.500 |

| Heptamidine | 7 | 0.125 |

| Nonamidine | 9 | 0.094 |

FICI: Fractional Inhibitory Concentration Index. A lower FICI value indicates greater synergy.

Influence of Amidine Moiety Positioning on Activity

The spatial arrangement of the amidine groups within a molecule is another critical determinant of its biological function. In studies of bis-amidines with aromatic linkers, the relative positioning of the amidine groups has been shown to influence their synergistic effects. Generally, para-oriented bis-amidines tend to be more effective synergists than their meta-oriented counterparts. nih.gov However, exceptions to this trend have been noted, highlighting the nuanced nature of these structure-activity relationships. nih.gov

Role of Substituents on Amidine and Adjacent Aromatic Rings

The introduction of substituents onto the amidine group or adjacent aromatic rings can profoundly modulate the pharmacological profile of these compounds. For example, in a series of imidazo[4,5-b]pyridine derivatives, the type of amidine moiety was found to markedly influence their antiproliferative activity. researchgate.net Specifically, compounds bearing an unsubstituted amidino group or a 2-imidazolinyl amidino group exhibited potent and selective activity against colon carcinoma cells. mdpi.com

Furthermore, the addition of a phenyl group as a substituent to the aromatic linker of bis-amidines has been shown to create extremely effective synergists, an effect attributed in part to decreased molecular flexibility. nih.gov The incorporation of halogen atoms, which are hydrophobic in nature, has also been explored as a strategy to enhance the activity of these compounds. nih.gov

Functional Group Modifications and their Pharmacological Implications

For instance, the conversion of an amidoxime (B1450833) to an amidine has been shown to be a valid route to obtaining compounds with antimalarial activity. nih.gov The ability of the amidine functional group to act as a good lone pair donor is considered a valuable pharmacophore in this context. nih.gov Moreover, the introduction of amidine functionalities along a peptide backbone has been explored as a method for peptide diversification and the development of novel therapeutic compounds. nih.gov

Stereochemical Considerations in Amidine Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with biological targets. In the case of steroidal diamines, the stereochemistry at various positions of the steroid nucleus has been shown to be a critical factor in their ability to interact with DNA. nih.gov

Specifically, the preferred stereochemistry for substituents at certain positions is beta, with the orientation of the substituent at the 17-position being particularly crucial for activity. nih.gov The folding of the steroid skeleton can also diminish, but not necessarily abolish, the compound's effectiveness. nih.gov These findings underscore the importance of considering the precise spatial arrangement of functional groups when designing amidine-based therapeutic agents.

Rational Design Principles in Amidine-Based Drug Discovery

The process of drug discovery has been significantly accelerated by the advent of rational design principles and computer-aided drug design (CADD) techniques. nih.govwiley.com These approaches leverage an understanding of the three-dimensional structure of biological targets to design molecules with optimal interactions. drugdesign.org

In the context of amidine-based drug discovery, molecular modeling studies have been instrumental in the rational design of novel inhibitors. nih.gov For example, by docking and minimizing small molecule fragments in the binding pockets of a target enzyme, researchers can design novel compounds with significant inhibitory potency. nih.gov This structure-based approach allows for the iterative refinement of lead compounds to improve their efficacy and selectivity. drugdesign.org The ability to predict a compound's activity based on its structure is a powerful tool that helps to streamline the drug development process. wiley.com

Computational and Theoretical Investigations of F Amidine Trifluoroacetate Salt and Amidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons in molecules, thereby predicting their chemical and physical properties. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net For amidine systems, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netirjweb.com These optimized geometries represent the minimum energy conformation of the molecule. nih.gov

Furthermore, DFT is instrumental in analyzing the electronic structure, providing information about how electrons are distributed within the molecule. This analysis helps in understanding the molecule's reactivity and stability. nih.govsci-hub.se For instance, DFT calculations have been used to study the reaction mechanisms of amidine synthesis, elucidating the competitive formation of amines and amidines. sci-hub.se The choice of functional and basis set can influence the accuracy of the results, with various combinations being systematically tested for different types of molecular systems, including those containing amidine-like moieties. researchgate.netmdpi.com

Ab Initio Calculations for Stability and Spectroscopic Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying molecular properties. These methods are valuable for determining the stability of different molecular conformations and for predicting spectroscopic properties. nih.govnih.gov

For amidine derivatives, ab initio methods have been used to investigate their structural and electronic properties. acs.org For example, such calculations have been employed to understand the stability of different isomers and the nature of intermolecular interactions. rsc.org In the context of prodrugs, the stability of alkoxycarbonylamidine derivatives has been assessed to predict their degradation pathways and conversion rates to the active amidine drugs under different pH conditions. nih.gov Ab initio molecular dynamics (AIMD) can also be used to study the effect of the solvent environment on the stability and dynamics of reaction intermediates in amidine-related systems. acs.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. aimspress.com

For amidine and related systems, HOMO-LUMO analysis provides insights into their charge transfer characteristics and potential for chemical reactions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energies of these orbitals can be used to calculate important chemical reactivity descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness. irjweb.com In fluorinated amidinate complexes, for instance, increasing the number of fluorine atoms has been shown to decrease the contribution of the amidinate ligands to the HOMO, affecting the electronic properties of the complex. researchgate.net The HOMO-LUMO gap can also be influenced by the solvent environment. aimspress.com

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Temozolomide (anion, alpha mode, in water) | Not specified | Not specified | 2.53 | aimspress.com |

| Temozolomide (anion, beta mode, in water) | Not specified | Not specified | 4.75 | aimspress.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. deeporigin.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding and predicting its reactivity and intermolecular interactions. aimspress.comdeeporigin.comresearchgate.net MEP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor). deeporigin.comresearchgate.net

For amidine and guanidine (B92328) systems, MEP analysis can predict sites susceptible to electrophilic attack. researchgate.net The topology of the MESP, including the location of minima and saddle points, provides a detailed picture of the molecule's reactive surface and can be used to understand cation-anion interactions. mdpi.com This information is valuable in drug design for predicting how a ligand might interact with its biological target. deeporigin.com The generation of MEP maps is often performed using the results of quantum chemical calculations, such as those from DFT or ab initio methods. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and their interactions.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). worldscientific.comrjptonline.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule at the active site of a biological target. worldscientific.comnih.gov

In the context of amidine derivatives, molecular docking studies have been instrumental in investigating their potential as antimicrobial agents. worldscientific.comnih.gov By docking amidine-containing compounds into the active sites of bacterial proteins, researchers can predict their binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. worldscientific.comnih.gov For example, docking studies have been performed on amidine derivatives targeting bacterial strains like Pseudomonas aeruginosa and Escherichia coli. worldscientific.comresearchgate.net The results of these studies, often expressed as docking scores, can help to rank compounds and guide the synthesis of more potent derivatives. worldscientific.comrjptonline.org For F-Amidine, which is an inhibitor of protein arginine deiminases (PADs), molecular docking could be used to elucidate its binding mode within the active site of PAD isoforms. caymanchem.com

| Compound | Target Protein | Docking Score (unit) | Key Interactions | Reference |

| Amidine derivatives | Bacterial proteins (e.g., from P. aeruginosa, E. coli) | Varies (e.g., LibDock score) | Not specified in detail | worldscientific.com |

| Aminoguanidine (B1677879) derivatives | FabH | Not specified in detail | H-bond with THR81, alkyl hydrophobic interaction with ALA246 | nih.gov |